molecular formula C7H7ClOS B12066515 5-Chloro-2-ethylthiophene-3-carbaldehyde

5-Chloro-2-ethylthiophene-3-carbaldehyde

Cat. No.: B12066515
M. Wt: 174.65 g/mol
InChI Key: IPDONGZFYKGPRU-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylthiophene-3-carbaldehyde is a heterocyclic aromatic compound featuring a thiophene ring substituted with a chlorine atom at position 5, an ethyl group at position 2, and a formyl (-CHO) group at position 3. This molecule combines electron-withdrawing (chlorine) and electron-donating (ethyl) substituents, which influence its electronic properties, solubility, and reactivity. Such derivatives are pivotal in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and optoelectronic materials.

For example, bromination or coupling reactions (e.g., Suzuki-Miyaura) are commonly employed to introduce substituents on thiophene cores . The ethyl group may be introduced via alkylation, while the aldehyde functionality could arise from formylation reactions or oxidation of hydroxymethyl precursors.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

5-chloro-2-ethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H7ClOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3

InChI Key

IPDONGZFYKGPRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-2-ethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-ethylthiophene followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethylthiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogues and their properties:

Compound Substituents Melting Point (°C) Key Reactivity/Applications
5-Chloro-2-ethylthiophene-3-carbaldehyde Cl (C5), CH₂CH₃ (C2), CHO (C3) Not reported Intermediate for pharmaceuticals, ligands
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) Br (C4, C5), CHO (C2) 124–126 Cross-coupling precursor for optoelectronic materials
5-(4,5-Bis(diphenylamino)phenyl)thiophene-2-carbaldehyde (6b) NPh₂ (aryl), CHO (C2) 75–80 Organic light-emitting diodes (OLEDs), charge-transport layers
2-Chloro-5-thiophenecarboxaldehyde Cl (C2), CHO (C5) Not reported Similarity: 0.82; agrochemical intermediates
4,5-Dichlorothiophene-2-carbaldehyde Cl (C4, C5), CHO (C2) Not reported Similarity: 0.68; halogenated building block
Key Observations:
  • Electronic Effects : The chlorine atom in 5-Chloro-2-ethylthiophene-3-carbaldehyde withdraws electron density, enhancing the electrophilicity of the aldehyde group. In contrast, the ethyl group donates electrons, moderating reactivity compared to fully halogenated analogues like compound 3 .
  • Thermal Stability : Compounds with bulky aryl substituents (e.g., 6b) exhibit lower melting points (75–80°C) due to reduced crystallinity, whereas halogenated derivatives (e.g., compound 3) show higher thermal stability (124–126°C) .
  • Application Divergence: The ethyl group in the target compound likely enhances lipophilicity, making it suitable for drug delivery systems. In contrast, dibromo or diphenylamino derivatives (e.g., 3, 6b) are tailored for optoelectronic applications due to extended conjugation .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Brominated analogues (e.g., compound 3) readily undergo cross-coupling with aryl boronic acids to form π-extended systems for OLEDs . The ethyl group in the target compound may hinder coupling efficiency due to steric effects.
  • Aldehyde Functionalization : The formyl group in all listed compounds serves as a reactive handle for condensation or nucleophilic addition. For example, compound 6c reacts with amines to form Schiff bases, a strategy applicable to the target molecule .

Spectroscopic and Structural Comparisons

  • ¹H-NMR Shifts : The aldehyde proton in the target compound is expected to resonate near δ 9.8–10.0 ppm, consistent with analogues like 6a (δ 10.03 ppm) . Chlorine substituents deshield adjacent protons, as seen in compound 3 (δ 7.65 ppm for C3-H) .
  • FT-IR Profiles : Stretching frequencies for the aldehyde group (~1680–1670 cm⁻¹) are consistent across derivatives. Halogenated compounds (e.g., 3) show additional C-Br stretches near 730 cm⁻¹ .

Biological Activity

5-Chloro-2-ethylthiophene-3-carbaldehyde is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. Its molecular structure, characterized by the presence of a thiophene ring and an aldehyde functional group, contributes to its reactivity and potential therapeutic applications.

Molecular Formula: C7_7H7_7ClOS
Molecular Weight: 174.65 g/mol
IUPAC Name: 5-chloro-2-ethylthiophene-3-carbaldehyde
Canonical SMILES: CCC1=C(C=C(S1)Cl)C=O

PropertyValue
Molecular FormulaC7_7H7_7ClOS
Molecular Weight174.65 g/mol
IUPAC Name5-chloro-2-ethylthiophene-3-carbaldehyde
InChI KeyIPDONGZFYKGPRU-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that 5-Chloro-2-ethylthiophene-3-carbaldehyde exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through mechanisms involving disruption of cellular processes or interference with enzyme functions .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of 5-Chloro-2-ethylthiophene-3-carbaldehyde can inhibit cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth . For instance, modifications to the thiophene structure have led to enhanced potency against specific cancer cell lines.

The biological activity of 5-Chloro-2-ethylthiophene-3-carbaldehyde is largely attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of enzymes or receptors critical for cellular signaling pathways, such as those involved in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring and substituents have been systematically studied to enhance potency and selectivity against biological targets. For example, altering the position of chlorine or introducing different alkyl groups has shown varying effects on activity .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial effects of various thiophene derivatives, including 5-Chloro-2-ethylthiophene-3-carbaldehyde, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity
    • Research focused on the anticancer properties of this compound revealed that it could induce apoptosis in breast cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings, establishing a foundation for further exploration in cancer therapeutics .

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